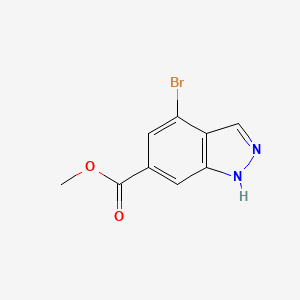
2-(6-甲基-1h-苯并咪唑-2-基)苯胺
描述
2-(6-Methyl-1h-benzimidazol-2-yl)aniline, also known as MBIA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBIA is a benzimidazole derivative that has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
科学研究应用
1. 合成苯并咪唑并[1,2-c]喹唑啉衍生物
2-(1H-苯并[d]咪唑-2-基)苯胺已被用于碘催化的无金属氧化交叉偶联反应与甲基酮。这个过程对于合成苯并咪唑并[1,2-c]喹唑啉衍生物至关重要,涉及C(sp3)-H氧化、缩合和环化过程。由于其潜在的生物活性,此类化合物很受关注 (Ambethkar等人,2018).
2. 铝离子的化学传感器
一种2-(1H-苯并[d]咪唑-2-基)苯胺的衍生物,与蒽/芘整合,已被合成用作高效的化学传感器。这些化合物在水溶液中对Al3+离子表现出比其他阳离子更高的选择性和敏感性。它们的实际应用包括通过共聚焦荧光显微镜技术对活细胞中的细胞内Al3+离子进行成像 (Shree等人,2019).
3. 抗癌活性研究
由2-(1H-苯并[d]咪唑-2-基)苯胺合成的化合物已被研究其抗癌活性。这些化合物包括苯并咪唑和三唑加合物,这些加合物在体外研究中显示出作为针对某些癌细胞系的抗增殖剂的潜力 (Sahay & Ghalsasi,2017).
4. 抗菌应用
2-(1H-苯并[d]咪唑-2-基)苯胺的各种衍生物已被合成并评估其抗菌性能。这包括针对多种细菌和真菌菌株进行测试,其中一些化合物表现出显着的活性 (Desai等人,2011).
作用机制
Target of Action
The primary target of 2-(6-Methyl-1h-benzimidazol-2-yl)aniline is tubulin , a protein responsible for the polymerization of microtubules . Microtubules play a crucial role in cell division, particularly in the proper segregation of chromosomes .
Mode of Action
The compound interferes with the function of tubulin during cell division . This interference disrupts microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .
Biochemical Pathways
The compound’s interaction with tubulin affects the cell division process, leading to chromosomal damage
Pharmacokinetics
It’s worth noting that the polar nature of the benzimidazole ring, which is part of the compound’s structure, could potentially improve its pharmacokinetic parameters . This could help overcome the solubility problems of poorly soluble drug entities .
Result of Action
The primary molecular effect of 2-(6-Methyl-1h-benzimidazol-2-yl)aniline is chromosomal damage due to its interference with tubulin . This leads to cellular effects such as disrupted cell division and potential cytotoxic activities .
生化分析
Biochemical Properties
2-(6-Methyl-1h-benzimidazol-2-yl)aniline plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, influencing their catalytic activities. This interaction can lead to either inhibition or activation of the enzyme, depending on the specific context . Additionally, 2-(6-Methyl-1h-benzimidazol-2-yl)aniline can bind to various proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.
Cellular Effects
The effects of 2-(6-Methyl-1h-benzimidazol-2-yl)aniline on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating these pathways, the compound can induce cell cycle arrest or promote cell death in certain cancer cell lines. Furthermore, 2-(6-Methyl-1h-benzimidazol-2-yl)aniline affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-(6-Methyl-1h-benzimidazol-2-yl)aniline exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby altering their catalytic efficiency . Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-Methyl-1h-benzimidazol-2-yl)aniline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(6-Methyl-1h-benzimidazol-2-yl)aniline remains stable under certain conditions but may degrade under others, leading to a decrease in its efficacy . Long-term exposure to the compound can result in adaptive cellular responses, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(6-Methyl-1h-benzimidazol-2-yl)aniline vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Understanding the dosage-dependent effects of 2-(6-Methyl-1h-benzimidazol-2-yl)aniline is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
2-(6-Methyl-1h-benzimidazol-2-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can influence the compound’s bioavailability and efficacy. Additionally, 2-(6-Methyl-1h-benzimidazol-2-yl)aniline can affect metabolic flux and metabolite levels, further impacting cellular function.
Transport and Distribution
Within cells and tissues, 2-(6-Methyl-1h-benzimidazol-2-yl)aniline is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of 2-(6-Methyl-1h-benzimidazol-2-yl)aniline is essential for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of 2-(6-Methyl-1h-benzimidazol-2-yl)aniline plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences the compound’s interactions with biomolecules and its overall efficacy. Understanding the subcellular distribution of 2-(6-Methyl-1h-benzimidazol-2-yl)aniline is important for elucidating its mechanism of action and optimizing its therapeutic applications.
属性
IUPAC Name |
2-(6-methyl-1H-benzimidazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-9-6-7-12-13(8-9)17-14(16-12)10-4-2-3-5-11(10)15/h2-8H,15H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDGQNBZALRXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303912 | |
| Record name | 2-(6-methyl-1h-benzimidazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10173-53-2 | |
| Record name | NSC163454 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(6-methyl-1h-benzimidazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl [4-(acetylamino)phenoxy]acetate](/img/structure/B3022613.png)


![2-[4-(Methylamino)-3-nitrobenzoyl]benzoic acid](/img/structure/B3022621.png)





